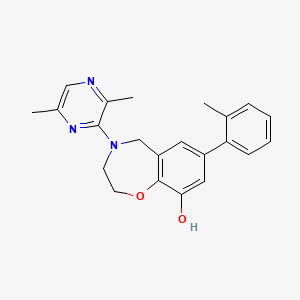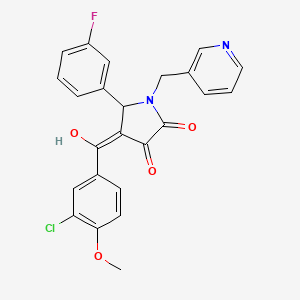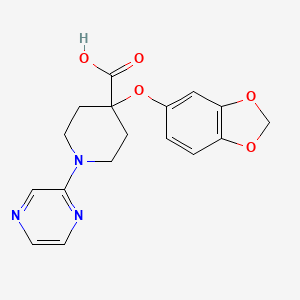![molecular formula C20H31N3O B5372202 2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol](/img/structure/B5372202.png)
2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of spirocyclic compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol is not fully understood. However, it is believed to exert its biological activity by binding to specific target molecules in cells, leading to the modulation of various cellular pathways. The compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been demonstrated to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. The compound has been shown to modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. It has also been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. In addition, the compound has been investigated for its potential use as an antimicrobial agent against various bacterial and fungal pathogens.
実験室実験の利点と制限
The advantages of using 2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol in lab experiments include its diverse biological activities and its potential use as a drug delivery system. However, the compound has certain limitations, such as its moderate yield and the need for specialized equipment and expertise for its synthesis. In addition, the compound may exhibit toxicity at high concentrations, which should be taken into consideration when designing experiments.
将来の方向性
The potential applications of 2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol are vast, and several future directions can be pursued. One possible direction is the investigation of the compound's potential use as an antimicrobial agent against drug-resistant bacterial and fungal pathogens. Another direction is the exploration of the compound's potential use in cancer therapy, either as a standalone treatment or in combination with other anticancer agents. Additionally, the compound's potential use as a drug delivery system for various drugs and biomolecules can be further investigated.
合成法
The synthesis of 2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol involves the reaction of 2-allylphenol with 1,4-dimethyl-1,4,9-triaza-spiro[5.5]undecane and formaldehyde in the presence of a catalytic amount of hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of the product is moderate, but the purity is high.
科学的研究の応用
2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. The compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
特性
IUPAC Name |
4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl]-2-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-4-5-18-14-17(6-7-19(18)24)15-23-10-8-20(9-11-23)16-21(2)12-13-22(20)3/h4,6-7,14,24H,1,5,8-13,15-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLBDPIXAXELJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCN(CC2)CC3=CC(=C(C=C3)O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)
![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)


![N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5372213.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5372218.png)